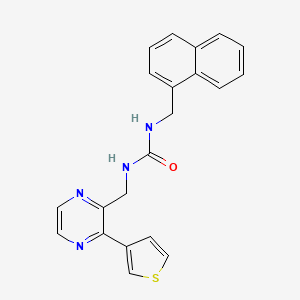

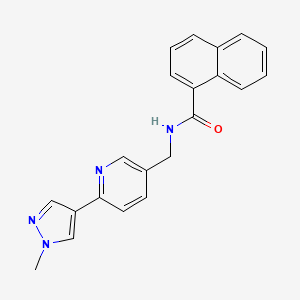

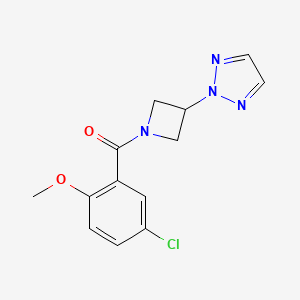

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency against selected kinases, particularly those harboring a rare cysteine in the hinge region. These include MPS1, MAPKAPK2, and p70S6Kβ/S6K2. The compound’s structure, derived from potent reversible MPS1 inhibitors, suggests its potential as a therapeutic target for various malignancies, such as triple-negative breast cancer .

Antitubercular Activity

Substituted benzamide derivatives, which share a structural similarity with the compound , have been designed and synthesized for their antitubercular activity. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating the potential of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide in tuberculosis treatment .

Antileishmanial and Antimalarial Evaluation

Compounds with similar structures have been subjected to antileishmanial and antimalarial evaluations. Molecular simulation studies justify the potent in vitro antipromastigote activity, suggesting that our compound could also be explored for its efficacy against leishmaniasis and malaria .

Aldosterone Synthase Inhibition

Related compounds have been studied for their ability to inhibit aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure. Although not directly tested, the structural analogies suggest that N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide could be investigated for similar cardiovascular effects .

Synthesis and Therapeutic Potential

The synthesis process of related imidazole-containing compounds has been explored, highlighting the therapeutic potential of such structures. This suggests that the compound may also have a wide range of therapeutic applications, pending further research .

Covalent Inhibitors

The compound’s synthesis involves a Buchwald–Hartwig arylamination, indicating its potential as a covalent inhibitor. Covalent inhibitors form a permanent bond with their target, often leading to increased potency and duration of action .

Nucleophilic Aromatic Substitution Reactions

The compound has been synthesized through highly regioselective nucleophilic aromatic substitution reactions. This method of synthesis could be applied in the development of other pharmacologically active compounds .

Kinase-Targeted Cancer Therapies

Given its inhibitory activity on kinases, this compound could be part of the ongoing research on small molecules that block kinase activity, which is a promising approach in the development of targeted cancer therapies .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are crucial in cell signaling and have been implicated in various malignancies.

Biochemical Pathways

The compound may affect the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell signaling and regulation of cell growth. Inhibition of these pathways can lead to decreased cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits the FLT3-ITD and BCR-ABL pathways, it could lead to decreased cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth.

Propriétés

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-25-14-17(13-24-25)20-10-9-15(11-22-20)12-23-21(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRHJVUJGIZZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)